molecular formula C21H21ClF2N2O2S B262163 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Numéro de catalogue B262163
Poids moléculaire: 438.9 g/mol
Clé InChI: AOEXGAKKFZCTST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide, also known as JNJ-47965567, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. The BET proteins are involved in the development and progression of cancer, making them an attractive target for therapeutic intervention.

Mécanisme D'action

The BET proteins are involved in the regulation of gene expression, particularly in the context of inflammation and cancer. They play a critical role in the formation of super-enhancers, which are large clusters of enhancer elements that drive the expression of oncogenes in cancer cells. 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and disrupting the formation of super-enhancers. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also demonstrated good selectivity for BET proteins, with minimal off-target effects on other bromodomain-containing proteins. In preclinical studies, 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been well-tolerated at doses that induce significant anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide is its potent and selective inhibition of BET proteins, which makes it a valuable tool for studying the role of these proteins in cancer biology. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully established. Additionally, the cost of synthesis and availability of the compound may limit its use in some research settings.

Orientations Futures

There are several potential future directions for the development of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide and related compounds. One area of interest is the identification of biomarkers that can predict response to BET inhibition, which could help to identify patients who are most likely to benefit from treatment. Another area of focus is the development of combination therapies that target multiple pathways involved in cancer progression, which could enhance the efficacy of BET inhibitors. Finally, there is interest in exploring the potential of BET inhibitors in other disease areas, such as inflammatory disorders and neurological diseases.

Méthodes De Synthèse

The synthesis of 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide involves a multi-step process starting from commercially available starting materials. The key steps in the synthesis include the formation of a benzothiophene intermediate, which is then coupled with a piperidine derivative to form the final product. The synthesis has been optimized to provide high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide is a potent inhibitor of BET proteins, leading to the downregulation of key oncogenic pathways and the induction of apoptosis in cancer cells. 2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide has demonstrated efficacy in a range of different cancer types, including leukemia, lymphoma, and solid tumors.

Propriétés

Nom du produit

2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide

Formule moléculaire

C21H21ClF2N2O2S

Poids moléculaire

438.9 g/mol

Nom IUPAC

2-chloro-4,5-difluoro-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide

InChI

InChI=1S/C21H21ClF2N2O2S/c22-14-11-16(24)15(23)10-13(14)19(27)25-20-18(12-6-2-3-7-17(12)29-20)21(28)26-8-4-1-5-9-26/h10-11H,1-9H2,(H,25,27)

Clé InChI

AOEXGAKKFZCTST-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F

SMILES canonique

C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC(=C(C=C4Cl)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.